Product packaging for 2-(4-bromophenyl)quinazoline-4(3H)-thione(Cat. No.:CAS No. 100527-50-2)

2-(4-bromophenyl)quinazoline-4(3H)-thione

Cat. No.: B022766
CAS No.: 100527-50-2
M. Wt: 317.21 g/mol
InChI Key: MKWVNTQJXOEFFY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)quinazoline-4(3H)-thione is a high-purity organic compound with the molecular formula C₁₄H₉BrN₂S and a molecular weight of 317.2 g/mol. This molecule features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse and significant biological activities . The core structure serves as a key intermediate for synthesizing novel chemical entities, particularly in anticancer and antimicrobial research. The 4-bromophenyl substituent at the 2-position and the thione group at the 4-position offer versatile sites for further chemical modifications, including cross-coupling reactions and nucleophilic substitutions, enabling extensive structure-activity relationship (SAR) studies . Quinazolinone derivatives are investigated as potential therapeutic agents due to their ability to interact with critical biological targets. Research highlights their promise as DNA intercalators and inhibitors of key enzymes like dihydrofolate reductase (DHFR) and protein kinases . Specific derivatives have demonstrated potent activity against challenging targets; for example, some function as RAD51 inhibitors, which is a promising strategy for treating aggressive triple-negative breast cancer (TNBC) by impairing homologous recombination DNA repair in cancer cells . This compound is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9BrN2S B022766 2-(4-bromophenyl)quinazoline-4(3H)-thione CAS No. 100527-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWVNTQJXOEFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366621
Record name 2-(4-bromophenyl)quinazoline-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100527-50-2
Record name 2-(4-bromophenyl)quinazoline-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Bromophenyl Quinazoline 4 3h Thione and Analogous Structures

Established Synthetic Routes to Quinazoline-4(3H)-thiones

The foundational methods for creating quinazoline-4(3H)-thiones often involve the construction of the corresponding quinazolin-4(3H)-one precursor, followed by a thionation step, or building the thione ring directly from suitable starting materials.

Traditional methods for synthesizing the quinazoline (B50416) core are well-documented. A primary route involves the cyclization of 2-aminobenzoyl derivatives with various reagents. nih.gov One of the most common approaches starts with anthranilic acid, which can be converted into a 2,3-disubstituted-4(3H)-quinazolinone by reacting it with an acid chloride to form an N-acyl anthranilic acid, followed by ring closure using acetic anhydride (B1165640) to yield a benzoxazinone (B8607429). nih.gov This benzoxazinone intermediate is then condensed with primary amines to form the desired quinazolinone. nih.govscispace.com

Another widely used method is the Niementowski reaction, which involves the condensation of anthranilic acid with amides, such as formamide, to produce the quinazolinone ring. researchgate.net Alternatively, isatoic anhydride can serve as a starting material, reacting with an amine and an orthoester in a multicomponent reaction to afford 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org

The direct conversion of a quinazolin-4(3H)-one to its thione analog is a key conventional strategy. This is typically achieved by treating the quinazolinone with a thionating agent. The most common reagents for this purpose are phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, often in a high-boiling solvent like pyridine (B92270) or toluene. scispace.comnih.gov Another pathway involves the ring closure of 2-acylaminothiobenzamides in a basic medium to directly yield the quinazoline-4(3H)-thione. nih.gov

In recent years, significant efforts have been made to develop more efficient, cost-effective, and environmentally benign synthetic protocols. These "green chemistry" approaches often lead to higher yields, shorter reaction times, and milder reaction conditions.

Ultrasonic irradiation has emerged as a powerful tool in the synthesis of quinazoline-4(3H)-thione derivatives. tandfonline.com This technique has been shown to significantly accelerate reaction rates and improve yields compared to conventional heating methods. tandfonline.comtandfonline.com For instance, the synthesis of 3H-quinazoline-4-thione derivatives from iminoester hydrochlorides and 2-aminobenzothioamide under ultrasonic conditions proceeds rapidly and with high efficiency. tandfonline.com Studies have demonstrated that ultrasound-assisted synthesis can be superior to microwave irradiation in terms of yield for certain quinazoline syntheses. arkat-usa.orgnih.gov

Microwave-assisted synthesis is another popular green technique that reduces reaction times from hours to minutes. rsc.orgnih.gov Catalyst-free and solvent-free conditions have also been developed. For example, the one-pot condensation of isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate (B1210297) can produce 2-substituted quinazolin-4(3H)-ones without the need for a catalyst. derpharmachemica.com Similarly, metal-catalyst-free methods for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes have been reported. mdpi.com The use of novel catalytic systems, such as graphene oxide nanosheets in aqueous media, and alternative solvent systems like deep eutectic solvents, further exemplifies the trend towards sustainable synthesis in this area. researchgate.netrsc.org

Specific Synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione

The synthesis of the title compound, this compound, can be logically extrapolated from the general methods established for its analogs. A common and practical approach involves a two-step process: first, the synthesis of the corresponding oxygen analog, 2-(4-bromophenyl)quinazolin-4(3H)-one, followed by its thionation.

The primary precursor for the target thione is 2-(4-bromophenyl)quinazolin-4(3H)-one . This intermediate can be synthesized via several established routes for 2-aryl quinazolinones. A prevalent method is the condensation of 2-aminobenzamide (B116534) with 4-bromobenzaldehyde (B125591) . rsc.orgnih.govresearchgate.net This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, or promoted by an oxidizing agent.

An alternative route to the quinazolinone precursor starts from anthranilic acid . In a procedure adapted from related syntheses, anthranilic acid can be reacted with p-bromoaniline in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), followed by microwave irradiation to yield the quinazolinone. researchgate.net

Once the 2-(4-bromophenyl)quinazolin-4(3H)-one is obtained, it undergoes thionation. This derivatization is a critical step to convert the carbonyl group (C=O) at the C-4 position to a thiocarbonyl group (C=S).

The conversion of 2-(4-bromophenyl)quinazolin-4(3H)-one to This compound is typically performed using a thionating agent. The reaction conditions are crucial for achieving a high yield and purity.

Table 1: Typical Reaction Conditions for Thionation

Parameter Condition Source
Thionating Agent Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent scispace.comnih.gov
Solvent Anhydrous pyridine, toluene, or xylene scispace.comnih.gov
Temperature Reflux nih.gov

| Reaction Time | Several hours, monitored by Thin Layer Chromatography (TLC) | nih.gov |

Optimization of this reaction would involve screening different thionating agents, as Lawesson's reagent is often considered milder and more soluble in organic solvents than phosphorus pentasulfide. The molar ratio of the quinazolinone to the thionating agent is a key parameter to adjust. Solvents may also be varied, with higher-boiling aromatic solvents being common. The application of advanced methodologies, such as ultrasonic irradiation, could be explored to potentially reduce the reaction time and temperature, leading to a more energy-efficient process with fewer byproducts. tandfonline.comtandfonline.com

Characterization Techniques in Synthetic Organic Chemistry for Quinazoline-4(3H)-thiones

The structural confirmation of newly synthesized quinazoline-4(3H)-thiones, including this compound, relies on a combination of modern spectroscopic and analytical techniques. These methods provide definitive evidence of the compound's identity, structure, and purity.

Table 2: Spectroscopic and Analytical Characterization Methods

Technique Information Provided Source(s)
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the presence of key functional groups. A crucial observation is the disappearance of the C=O stretching band (around 1680 cm⁻¹) of the precursor and the appearance of a C=S stretching band. tandfonline.comtandfonline.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure. ¹H NMR shows the chemical shifts and coupling constants of protons, confirming the aromatic substitution pattern. ¹³C NMR confirms the number and type of carbon atoms, with a characteristic downfield shift for the C=S carbon. tandfonline.comtandfonline.comnih.govresearchgate.net
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC) Used for complex structures to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for unambiguous assignment of all signals. scispace.commdpi.com
Mass Spectrometry (MS) / High-Resolution Mass Spectrometry (HRMS) Determines the molecular weight of the compound and provides its elemental composition (HRMS). The fragmentation pattern can further support the proposed structure. researchgate.netrsc.orgmdpi.comresearchgate.net
Elemental Analysis Measures the percentage composition of elements (C, H, N, S), which must match the calculated values for the proposed molecular formula. zsmu.edu.ua

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state if a suitable single crystal can be obtained. | researchgate.net |

By employing these techniques, researchers can unequivocally confirm the successful synthesis and purity of this compound and its analogs.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-acylaminothiobenzamides
2-aminobenzamide
2-aminobenzothioamide
2-methyl-3-phenylquinazolin-4(3H)-ones
3-(4-Bromophenyl)quinazolin-4(3H)-one
3H-quinazoline-4-thione
4-bromobenzaldehyde
Anthranilic acid
Benzoxazinone
Isatoic anhydride
Lawesson's reagent
N-acyl anthranilic acid
p-bromoaniline
Phosphorus pentasulfide

Spectroscopic Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are crucial for identifying the number and environment of protons in a molecule. In the case of this compound and related structures, the spectra typically exhibit distinct signals for the aromatic protons on both the quinazoline and the phenyl rings. For instance, in a related compound, 2-(4-bromophenyl)quinazolin-4(3H)-one, the ¹H NMR spectrum (600 MHz, DMSO-d6) shows a broad singlet for the NH proton at approximately 12.61 ppm. rsc.org The aromatic protons appear as a series of multiplets and doublets in the range of 7.52 to 8.16 ppm. rsc.org Specifically, the protons on the 4-bromophenyl ring often appear as two doublets, a characteristic AA'BB' system, due to their coupling.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectra of these quinazoline derivatives show characteristic peaks for the carbonyl or thiocarbonyl carbon (C=O or C=S), the C2 carbon of the quinazoline ring, and the various aromatic carbons. For example, in 2-(4-bromophenyl)quinazolin-4(3H)-one, the carbon signals are well-resolved, allowing for the assignment of each carbon atom in the structure. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. In quinazolin-4(3H)-thione derivatives, the presence of a strong absorption band in the region of 1262 cm⁻¹ can be attributed to the C=S (thione) group. The N-H stretching vibration typically appears as a broad band in the range of 3100-3400 cm⁻¹. sapub.org For the corresponding quinazolin-4(3H)-one analogs, a strong carbonyl (C=O) absorption is observed around 1660-1690 cm⁻¹. sapub.orgmdpi.com Other characteristic bands in the IR spectra of these compounds include C-H stretching of the aromatic rings and C=N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which further aids in structural confirmation. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high accuracy. rsc.org For example, the HRMS data for 2-(4-bromophenyl)quinazolin-4(3H)-one showed a calculated m/z of 300.9971 for [M+H]⁺, with the found value being 300.9972, confirming its elemental formula. rsc.org

Table 1: Spectroscopic Data for 2-(4-bromophenyl)quinazolin-4(3H)-one (Analog of the target compound)

Spectroscopic TechniqueObserved DataReference
¹H NMR (600 MHz, DMSO-d6) δ 12.61 (br s, 1H, NH), 8.16 (dd, J = 7.9, 1.1 Hz, 1H), 8.13 (d, J = 8.6 Hz, 2H), 7.87-7.83 (m, 1H), 7.78-7.74 (m, 3H), 7.56-7.52 (m, 1H) rsc.org
HRMS (ESI) m/z calcd for C₁₄H₁₀BrN₂O⁺ [M+H]⁺ 300.9971, found 300.9972 rsc.org

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of the synthesized molecule and assessing its purity. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the correct composition and purity of the compound.

For example, in the synthesis of various 2,3-disubstituted quinazolin-4(3H)-one derivatives, elemental analysis was performed to confirm the structures. For a compound with the formula C₁₉H₁₇N₅O₂S, the calculated elemental composition was C, 60.14%; H, 4.52%; N, 18.46%; S, 8.45%. sapub.org The found values were C, 60.39%; H, 4.87%; N, 18.79%; S, 8.20%, which are in good agreement with the calculated values, thus confirming the proposed structure. sapub.org Similarly, for other analogs, the elemental analysis data consistently supports the assigned structures. sapub.org

Table 2: Example of Elemental Analysis Data for a Quinazolinone Derivative

CompoundFormulaCalculated (%)Found (%)Reference
2-(2-(5-iminopyrazolidin-1-yl)-2-oxoethyl thio)-3- phenyl quinazolin-4(3H)-oneC₁₉H₁₇N₅O₂SC: 60.14, H: 4.52, N: 18.46, S: 8.45C: 60.39, H: 4.87, N: 18.79, S: 8.20 sapub.org

Crystallographic Analysis (where available for related structures)

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure. While the crystal structure for this compound itself may not be readily available in the provided context, analysis of related quinazoline structures offers valuable insights into the expected molecular geometry and intermolecular interactions.

For instance, the crystal structure of 2-ethylquinazoline-4(3H)-thione reveals that the quinazoline-4-thione ring system is nearly planar. researchgate.netnih.gov In the crystal lattice, molecules are linked into pairs by N—H···S hydrogen bonds, forming R²₂(8) ring motifs. researchgate.netnih.gov These pairs then stack in a herringbone arrangement. researchgate.netnih.gov This type of hydrogen bonding and packing is a common feature in quinazolinone and quinazolinethione structures and would be anticipated for this compound as well.

The analysis of another related compound, 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, also provides details on the planarity of the quinazoline ring and the orientation of the substituent groups. researchgate.net Such crystallographic data is invaluable for understanding the solid-state properties of these compounds and can inform the design of new derivatives with specific desired properties.

Table 3: Crystallographic Data for 2-Ethylquinazoline-4(3H)-thione

ParameterValueReference
Crystal system Orthorhombic researchgate.net
Space group Pbca researchgate.net
Unit cell dimensions a = 5.8231 (3) Å, b = 14.3214 (6) Å, c = 21.7365 (8) Å researchgate.net
Key interactions N—H···S hydrogen bonds forming R²₂(8) rings researchgate.netnih.gov

Biological Activities and Pharmacological Potential of 2 4 Bromophenyl Quinazoline 4 3h Thione Derivatives

Modulation of Nuclear Receptors

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling a wide range of physiological processes.

Constitutive Androstane Receptor (CAR) Antagonistic Activity of 2-(4-bromophenyl)quinazoline-4-thione

The Constitutive Androstane Receptor (CAR, NR1I3) is a key nuclear receptor primarily expressed in the liver, where it plays a crucial role in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules. lincoln.ac.uknih.govresearchgate.net Recent studies have identified 2-(4-bromophenyl)quinazoline-4-thione as a significant antagonist of the human CAR. lincoln.ac.uknih.govresearchgate.net

In a study investigating a series of quinazolinone derivatives for their ability to modulate human CAR activity, 2-(4-bromophenyl)quinazoline-4-thione (referred to as compound 7l in the study) was found to possess noteworthy CAR antagonistic activity. lincoln.ac.uknih.gov This was determined through cellular and in vitro TR-FRET assays using wild-type CAR. lincoln.ac.ukresearchgate.net Notably, this compound did not exhibit any agonistic or inverse agonistic activities, making it a pure antagonist. lincoln.ac.uknih.govresearchgate.net The identification of a compound with purely antagonistic effects on CAR is a significant finding, as such molecules could potentially be used to mitigate xenobiotic intoxication or to suppress undesirable activation of CAR in the liver. lincoln.ac.uknih.gov

CompoundActivityAssay TypeTarget
2-(4-bromophenyl)quinazoline-4-thioneCAR AntagonistCellular and in vitro TR-FRETHuman Constitutive Androstane Receptor (CAR)

Enzyme Inhibition Studies

Enzymes are biological catalysts that accelerate chemical reactions in the body. The inhibition of specific enzymes is a major strategy in drug discovery to treat various diseases. Quinazoline (B50416) derivatives have been extensively studied as inhibitors of several key enzymes.

Carbonic Anhydrase (CA) Inhibition: hCA IX and hCA XII Selectivity

While direct studies on 2-(4-bromophenyl)quinazoline-4(3H)-thione are not available, related quinazolinone and quinazoline derivatives have shown significant inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. nih.govdrugbank.comcu.edu.eg These enzymes are involved in pH regulation and are overexpressed in many types of cancer, making them attractive therapeutic targets.

For instance, a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides demonstrated potent and selective inhibition of hCA IX and hCA XII. nih.gov Several of these compounds exhibited inhibition constants (KI) in the nanomolar range, surpassing the activity of the standard inhibitor acetazolamide. nih.gov The selectivity for the tumor-related isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a critical aspect of their therapeutic potential, as it could lead to fewer side effects. nih.govdrugbank.com Molecular docking studies have suggested that the quinazoline scaffold plays a key role in the binding of these inhibitors to the active site of the enzymes. nih.gov

Compound SeriesInhibitory Activity (KI range)Selectivity Profile
4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides2.4 - 113.4 nM against hCA XIISelective for hCA IX and hCA XII over hCA I and hCA II

Urease Inhibition Profiles

Although specific data on the urease inhibition of this compound is not documented in the reviewed literature, quinazolin-4(3H)-one derivatives have been investigated as urease inhibitors. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria. Studies on quinazolin-4(3H)-one derivatives containing triazole, thiadiazole, and thiosemicarbazide (B42300) functionalities have reported their in vitro urease inhibitory activity. nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR, relevant for quinazoline scaffolds)

The quinazoline scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). nih.govrsc.orgnih.govmdpi.comnih.gov Several clinically approved anti-cancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the quinazoline structure. nih.gov While direct inhibitory data for this compound against EGFR is not available, numerous studies on related quinazolin-4(3H)-one derivatives highlight the potential of this chemical class.

A series of quinazolin-4(3H)-one derivatives were synthesized and showed potent inhibitory activity against multiple tyrosine kinases, including EGFR. nih.gov Some of these compounds exhibited IC50 values in the nanomolar range, comparable to the positive control erlotinib. nih.gov Molecular docking analyses have revealed that these quinazoline derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain. nih.gov The structural features of the quinazoline ring are crucial for these interactions. nih.govnih.gov

Compound SeriesTarget KinaseInhibitory Activity (IC50 range)
Quinazolin-4(3H)-one derivativesEGFR, CDK2, HER20.097 - 0.181 µM against EGFR

Monoamine Oxidase (MAO) Inhibition (related quinazolinones)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov The inhibition of MAO-A and MAO-B is a therapeutic approach for the treatment of depression and neurodegenerative diseases, respectively. While there is no specific information on the MAO inhibitory activity of this compound, related pyrazoline-bearing 4(3H)-quinazolinone derivatives have been evaluated as MAO inhibitors. nih.gov

In one study, a series of these compounds showed high in vitro activity against both MAO-A and MAO-B isoforms. nih.gov Computational modeling suggested that the binding of these inhibitors to the active site of MAO is primarily driven by hydrophobic interactions. nih.gov The selectivity of these compounds for either MAO-A or MAO-B was found to be dependent on the specific substitutions on the quinazolinone and pyrazoline rings. nih.gov

Antimicrobial Efficacy Investigations

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. nih.gov Quinazoline-4(3H)-thione derivatives have emerged as a promising class of compounds in this endeavor. ksu.edu.saresearchgate.net

Derivatives of quinazoline-4(3H)-thione have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govksu.edu.sa Studies have shown that modifications to the core structure can significantly influence the antibacterial spectrum and potency. For instance, the introduction of various substituents at different positions on the quinazoline ring has led to compounds with enhanced efficacy. ksu.edu.sanih.gov

Research has highlighted that certain 2,3-disubstituted quinazolin-4(3H)-ones exhibit significant antibacterial properties. researchgate.net Furthermore, the conjugation of quinazolinone derivatives with silver nanoparticles has been shown to enhance their antibacterial effects against multidrug-resistant bacteria, including Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov Specifically, 3-[5-(4-substituted phenyl)-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones have been reported to possess antibacterial activity. researchgate.net

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

Compound/DerivativeTest OrganismActivity/PotencyReference
2,3-disubstituted quinazolin-4(3H)-onesGram-positive & Gram-negative bacteriaSignificant activity researchgate.net
Quinazolinone-conjugated silver nanoparticlesE. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosaEnhanced antibacterial activity nih.gov
3-[5-(4-substituted phenyl)-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-onesBacteriaAntibacterial activity noted researchgate.net
2-Thioxo-benzo[g]quinazolin-4(3H)-one derivativesGram-positive & Gram-negative bacteriaStrong activity against both species ksu.edu.sa

This table is for illustrative purposes and the specific activity of this compound itself may vary.

In addition to their antibacterial properties, quinazoline-4(3H)-thione derivatives have also been investigated for their antifungal potential. ksu.edu.saresearchgate.net These compounds have shown efficacy against a variety of fungal strains, indicating a broad spectrum of activity. ksu.edu.saresearchgate.net

Studies on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed strong antifungal activity against several investigated fungi. ksu.edu.sa Similarly, various 3-substituted-4(3H)-quinazolinones have been synthesized and evaluated, with some demonstrating significant antifungal effects. acs.org The presence of a halogen at the 7-position of the quinazolinone ring has been found to be particularly effective in enhancing in vitro activity against filamentous fungi. acs.org Furthermore, research on other quinazolinone derivatives has demonstrated inhibitory effects against various plant pathogenic fungi, such as Fusarium oxysporum and Verticillium dahliae. researchgate.netmdpi.com

Table 2: Antifungal Activity of Selected Quinazoline Derivatives

Compound/DerivativeTest OrganismActivity/PotencyReference
2-Thioxo-benzo[g]quinazolin-4(3H)-one derivativesVarious fungal strainsStrong antifungal activity ksu.edu.sa
3-substituted-4(3H)-quinazolinonesFilamentous fungiPotent in vitro activity acs.org
Quinazolin-4-(3H)-ones derivativesFusarium oxysporum, Verticillium dahliaeGood antifungal activity researchgate.net
Quinazolinone derivatives with a cyano groupFusarium oxysporum f. sp. NiveumBest inhibitory effect (62.42% inhibition at 300 mg/L for one compound) mdpi.com

This table is for illustrative purposes and the specific activity of this compound itself may vary.

Antineoplastic and Cytotoxic Research

The development of novel anticancer agents is a cornerstone of oncological research, and quinazoline derivatives have emerged as a particularly fruitful area of investigation. nih.govnih.gov Their ability to target various cellular pathways involved in cancer progression has led to the development of several clinically approved drugs. nih.gov

Derivatives of this compound have been the subject of numerous studies evaluating their cytotoxic effects against a diverse panel of human cancer cell lines. nih.govresearchgate.net These investigations have revealed that certain structural modifications can lead to potent anticancer activity. nih.gov

For example, a series of quinazolin-4(3H)-one derivatives showed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines, with some compounds being 2- to 30-fold more potent than the positive control, lapatinib (B449). nih.gov Thioderivatives of 2-alkyl(aryl)-quinazolin-4(3H)-thiones have also been synthesized and evaluated, with one substance inhibiting the growth of 8 different cancer cell lines, including those from leukemia, CNS cancer, renal cancer, and breast cancer. researchgate.net Furthermore, novel quinazolinone-based rhodanines, including a derivative with a 3-(4-bromophenyl) substituent, have been synthesized and shown to possess cytotoxic activity. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Quinazoline Derivatives

Compound/DerivativeCancer Cell Line(s)Observed Activity (IC50/Growth Inhibition)Reference
Quinazolin-4(3H)-one derivativesMCF-7, A2780IC50 values in the micromolar and sub-micromolar range, surpassing lapatinib in some cases. nih.gov
Thioderivatives of 2-alkyl(aryl)-quinazolin-4(3H)-thionesCCRF-CEM, SF-539, SNB-75, U251, 786, RXF393, UO-31, MDA-MB-231/ATCCInhibition of cell growth ranging from -31.50% to 47.41%. researchgate.net
5-{4-[(3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]benzylidene}-2-thioxothiazolidin-4-oneNot specifiedSynthesized and characterized, implying potential for cytotoxic evaluation. nih.gov
Quinazoline/1,3,4-oxadiazole-2-thione derivativesMCF-7Significant antiproliferative activity with GI50 values in the nanomolar range. rsc.org

This table is for illustrative purposes and the specific activity of this compound itself may vary.

The anticancer effects of quinazoline derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis. rsc.orgnih.gov Research into the mechanisms of action of these compounds has provided valuable insights into their therapeutic potential.

Some quinazoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. nih.gov For instance, certain quinazolin-4(3H)-one derivatives have been shown to be potent inhibitors of multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov The inhibition of these kinases can disrupt signaling pathways that are essential for cancer cell survival. Furthermore, studies have shown that some quinazoline/1,3,4-oxadiazole-2-thione derivatives can induce apoptosis in cancer cells by elevating the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. rsc.org Molecular docking studies have further revealed that these compounds can bind to the ATP-binding sites of target kinases, acting as competitive or non-competitive inhibitors. nih.gov

Other Pharmacological Activities of Quinazoline-4(3H)-thione Derivatives

Beyond their antimicrobial and anticancer properties, the versatile quinazoline-4(3H)-thione scaffold has been explored for a multitude of other pharmacological applications. The inherent biological activity of the quinazoline ring system, combined with the diverse chemical modifications possible, has led to the discovery of derivatives with a wide range of therapeutic potentials. nih.govnih.gov

Numerous studies have reported that quinazoline and quinazolinone derivatives exhibit a broad spectrum of biological effects, including:

Anti-inflammatory and Analgesic Activity: Certain 2,3-disubstituted quinazolin-4(3H)-ones have shown promising analgesic and anti-inflammatory functions. nih.govresearchgate.net

Anticonvulsant Activity: The quinazoline moiety is considered a "privileged structure" for the development of anticonvulsant drugs. nih.gov

Antitubercular Activity: Various quinazolinone derivatives have demonstrated effectiveness against Mycobacterium tuberculosis. nih.govnih.gov

Antiviral Activity: The potential of quinazoline derivatives as antiviral agents has also been investigated. nih.govnih.gov

Antimalarial Activity: Some derivatives have shown promise in combating malaria. nih.govnih.gov

Cardiovascular Activity: The quinazoline framework has been explored for its potential in treating cardiovascular conditions. nih.gov

This wide range of activities underscores the importance of the quinazoline-4(3H)-thione core in medicinal chemistry and provides a strong foundation for the future design and development of novel therapeutic agents. nih.govksu.edu.sa

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives are well-documented for their significant anti-inflammatory and analgesic properties. mdpi.comnih.gov Research has demonstrated that compounds possessing a quinazoline core can exhibit potent activity, in some cases surpassing that of established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

A study focusing on new 3-methyl-4(3H)quinazolinone derivatives found that all synthesized compounds showed statistically significant anti-inflammatory effects in the carrageenan-induced hind paw edema test in mice. nih.gov The same compounds also demonstrated corresponding analgesic activity in the p-benzoquinone-induced writhing test. nih.gov Further investigations into a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones revealed significant analgesic and anti-inflammatory activities. nih.govresearchgate.net Notably, compounds designated A1, A2, and A3 showed more potent analgesic activity, while compound A3 exhibited stronger anti-inflammatory effects than the reference standard, diclofenac (B195802) sodium. nih.govresearchgate.net

The anti-inflammatory potential of the quinazoline scaffold has been further explored through the synthesis of various derivatives. One such study reported that all tested compounds exhibited anti-inflammatory activity, with edema inhibition ranging from 16.3% to 36.3%. nih.gov Similarly, another investigation found that its synthesized quinazolinone derivatives produced a significant anti-inflammatory response, with activity in the range of 81-96% reduction in edema volume in the carrageenan-induced rat paw edema model. iosrjournals.org The marketed NSAID proquazone, a 4-aryl-1-alkyl-quinazolinone derivative, is used to treat rheumatoid arthritis and osteoarthritis, underscoring the therapeutic relevance of this chemical class. mdpi.com

Mechanistically, the anti-inflammatory effects of some quinazoline derivatives have been linked to the inhibition of key inflammatory mediators. For instance, novel guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione were found to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages. mdpi.com Specifically, compound 4a from this series was effective in a model of LPS-induced acute lung injury, alleviating neutrophil infiltration and tissue lesions, highlighting its potential for suppressing cytokine-mediated inflammatory responses. mdpi.com

Derivative ClassBiological TestKey FindingsReference
2-phenyl-3-substituted quinazolin-4(3H)-onesAnalgesic and Anti-inflammatory assaysCompound A3 showed more potent anti-inflammatory activity than diclofenac sodium. nih.govresearchgate.net
3-methyl-4(3H)quinazolinone derivativesCarrageenan-induced paw edema & p-benzoquinone-induced writhingAll compounds showed statistically significant anti-inflammatory and analgesic effects. nih.gov
Various quinazolin-4-one derivativesCarrageenan-induced rat paw oedemaExhibited significant anti-inflammatory activity (81-96% inhibition). iosrjournals.org
Guanidine derivatives of quinazoline-2,4(1H,3H)-dioneLPS-induced inflammation in macrophagesInhibited NO synthesis and IL-6 secretion. Compound 4a active in acute lung injury model. mdpi.com

Anticonvulsant and CNS Depressant Activity

The quinazolin-4(3H)-one scaffold is a recognized pharmacophore for anticonvulsant and central nervous system (CNS) depressant activities. mdpi.com This was historically exemplified by methaqualone, a sedative-hypnotic agent from the 1960s and 1970s. mdpi.com Modern research continues to explore derivatives of this scaffold for new antiepileptic drugs with improved profiles. mdpi.com

The primary mechanism for the anticonvulsant activity of many quinazolinone derivatives is believed to involve the positive allosteric modulation of the GABA-A receptor. mdpi.com This interaction increases inward chloride conductance, leading to hyperpolarization of the neural membrane and subsequent CNS depression. mdpi.com Structure-activity relationship (SAR) studies have identified key structural requirements for this activity, including the quinazolin-4(3H)-one moiety as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site. mdpi.com

Numerous studies have evaluated the anticonvulsant potential of quinazoline derivatives using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. mdpi.comnih.gov In one study, a series of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated. nih.gov While several compounds showed anticonvulsant activity, most derivatives exhibited significant sedative-hypnotic and CNS depressant effects. nih.gov

Another study on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives found that several compounds exhibited moderate to significant anticonvulsant activity when compared to diazepam. nih.gov SAR analysis indicated that anticonvulsant activity was influenced by substitutions at both the 2 and 3 positions of the quinazolinone ring. nih.gov Further research on N-substituted-6-fluoro-quinazoline-4-amine derivatives identified three compounds (5b, 5c, and 5d) with high anticonvulsant activity and ED50 values of 152, 165, and 140 mg/kg, respectively, showing greater potency than the reference drugs methaqualone and valproate. mdpi.com These findings were supported by molecular docking studies indicating a high affinity for the GABA-A receptor. mdpi.com

Derivative ClassBiological TestKey FindingsReference
N-substituted-6-fluoro-quinazoline-4-aminescPTZ and MES testsCompounds 5b, 5c, and 5d showed high anticonvulsant activity with ED50 values of 152, 165, and 140 mg/kg. mdpi.com
3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-onesMES and scPTZ testsCompounds 4a, 4d, 4e, 4j, and 4k showed anticonvulsant activity; most derivatives had significant sedative-hypnotic effects. nih.gov
3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-oneAnticonvulsant screeningCompounds 4b, 7b-f, 8a, and 9b exhibited significant anticonvulsant activity compared to diazepam. nih.gov
2,3-disubstituted quinazolin-4(3H)-onePTZ-induced seizure modelEvaluated as dual potential positive allosteric modulators of the GABA-A receptor and carbonic anhydrase II inhibitors. mdpi.com

Antiviral Applications

Derivatives of the quinazolinone scaffold have emerged as a novel class of compounds with promising antiviral activity against a variety of viruses. nih.gov Research has highlighted their potential against significant human pathogens like Zika virus (ZIKV), Dengue virus (DENV), and influenza A virus. nih.govnih.gov

In one study, certain quinazolinone compounds were identified as potent antiviral agents against ZIKV. nih.gov Compound 27, in particular, demonstrated an EC50 of 180 nM and was capable of suppressing ZIKV replication by over 99.9% at a concentration of ≥3 μM. nih.gov Compound 47 showed similar potent activity with an EC50 of 210 nM. nih.gov These compounds were confirmed to dose-dependently reduce viral RNA copies in the supernatant of infected cells. nih.gov

The anti-influenza activity of this class has also been investigated. A series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones were synthesized, with most of the compounds showing potent activity against influenza A virus, with IC50 values ranging from 51.6 to 93.0 μM. nih.gov The most potent of these, compound 4e, was found to act through a dual mechanism, inhibiting both the viral neuraminidase and the cellular NF-κB signaling pathway, which is crucial for viral replication. nih.gov This suggests that 2-pyridinyl-4(3H)-quinazolinone is a valuable scaffold for designing new anti-influenza agents. nih.gov

Furthermore, the antiviral applications of quinazolinones extend to plant pathogens. Myricetin derivatives containing a quinazolinone moiety have shown significant activity against the Tobacco Mosaic Virus (TMV). nih.gov Compound L11 from this series exhibited a curative effect of 63.1% and a protective activity of 68.7%, both superior to the control agent ningnanmycin. nih.gov Mechanistic studies indicated that this compound binds to the TMV coat protein (TMV-CP) with a high affinity. nih.gov

Derivative ClassTarget VirusKey FindingsReference
Quinazolinone derivativesZika Virus (ZIKV)Compound 27 had an EC50 of 180 nM; Compound 47 had an EC50 of 210 nM. nih.gov
2-pyridinyl-3-substituted-4(3H)-quinazolinonesInfluenza A VirusPotent activity with IC50 values from 51.6 to 93.0 μM. Compound 4e inhibits neuraminidase and NF-κB. nih.gov
Myricetin derivatives with quinazolinone moietyTobacco Mosaic Virus (TMV)Compound L11 showed 63.1% curative and 68.7% protective effects. nih.gov
3-(3-trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone derivativesH5N1 VirusShowed moderate to weak activity compared to Zanamivir. researchgate.net

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. dovepress.comnih.gov Quinazoline and quinazolinone derivatives have been identified as a promising class of compounds in this therapeutic area. dovepress.comnih.govresearchgate.net

Research has shown that various synthesized quinazoline derivatives exhibit significant antimycobacterial activity against M. tuberculosis as well as atypical strains like M. avium and M. kansasii. nih.gov In one study, the alkylation of the thiol group of a quinazoline precursor led to a series of compounds with notable antitubercular effects. nih.gov Specifically, 4-(S-Butylthio)quinazoline was found to be more active than the first-line drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov

The substitution pattern on the quinazolinone nucleus plays a critical role in determining antitubercular potency. A study on 2,3-disubstituted quinazolinone derivatives revealed that compounds 5a–e and 8a–c exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 to 100 μg/mL against Mtb. dovepress.com The presence of amido, thioamido, and guanidino groups at the 3-position of the quinazolinone ring was suggested to be important for this activity. dovepress.com

Further screening of 4-anilinoquinazolines identified potent inhibitors of Mtb. nih.gov Compound 34, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, demonstrated high potency with a MIC90 value in the range of 0.63-1.25 μM. nih.gov This study highlighted key structural features for Mtb inhibition, including the benzyloxy aniline (B41778) group and the 6,7-dimethoxy substitution on the quinoline/quinazoline ring. nih.gov Similarly, another study on thiazole (B1198619) derivatives identified several compounds with good anti-tubercular activities, with MIC values ranging from 1 μM to 61.2 μM against M. tuberculosis H37Rv. nih.gov

Derivative ClassTarget OrganismKey FindingsReference
4-AnilinoquinazolinesMycobacterium tuberculosisCompound 34 had a MIC90 of 0.63-1.25 μM. nih.gov
2,3-disubstituted quinazolinonesMycobacterium tuberculosisCompounds 5a–e and 8a–c showed MICs from 6.25 to 100 μg/mL. dovepress.com
4-(S-Alkylthio)quinazolinesAtypical mycobacteria4-(S-Butylthio)quinazoline was more active than isoniazid. nih.gov
Substituted phenyl thiazole derivativesMycobacterium tuberculosis H37RvExhibited good activity with MICs between 1 μM and 61.2 μM. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in modern drug design to understand how a ligand like 2-(4-bromophenyl)quinazoline-4(3H)-thione might interact with a biological target. ukaazpublications.com

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking studies on thioxoquinazoline-4(3H)-one derivatives have been performed to elucidate their binding modes with various protein targets. scispace.comnih.gov These simulations reveal specific interactions, such as hydrogen bonds and arene-cation interactions, that contribute to the binding affinity. For instance, docking studies with human cyclin-dependent kinase 2 (CDK2) showed that thioxoquinazoline derivatives can form hydrogen bonds with amino acid residues like Gln131 and Asp145. scispace.comnih.gov Arene-hydrogen and arene-cation interactions with residues such as Ile10 and Lys129 were also observed, indicating a stable binding within the active site. scispace.comnih.gov The binding energies calculated from these simulations provide a quantitative prediction of the binding affinity, helping to rank potential drug candidates. scispace.comnih.gov

The docking score, which summarizes interactions like hydrogen bonds, van der Waals forces, and coulombic interactions, is used to estimate the likelihood of binding. ukaazpublications.com Studies on similar quinazolinone scaffolds have shown that modifications, such as the introduction of a 2-phenyl group, can enhance binding affinity due to additional hydrophobic interactions within the target's binding region. ukaazpublications.com

Table 1: Predicted Interactions of Thioxoquinazoline Derivatives with Protein Targets from Molecular Docking Studies scispace.comnih.gov
Protein TargetInteracting Amino Acid ResidueType of InteractionBinding Energy (kcal/mol)
Human Cyclin-Dependent Kinase 2 (CDK2)Ile10Arene-Hydrogen-0.8
Gln131Hydrogen Bond (Acceptor)-1.5
Lys129Arene-Cation-2.9
Human ButyrylcholinesteraseAsp70Hydrogen Bond (Donor)-2.4
His438Hydrogen Bond (Acceptor)-0.6

Identification of Potential Molecular Targets

Through molecular docking and broader in silico screening, several potential molecular targets have been identified for the quinazoline (B50416) scaffold. For thioxoquinazoline-4(3H)-one derivatives specifically, docking studies have suggested favorable interactions with human cyclin-dependent kinase 2 (CDK2), human butyrylcholinesterase, and the human gamma-aminobutyric acid (GABA-A) receptor. scispace.comnih.gov

The broader quinazolin-4(3H)-one class, to which the subject compound belongs, has been investigated against a wider array of targets. These include multiple tyrosine protein kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and BRAFV600E. nih.govmdpi.com Furthermore, enzymes like poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) have also been identified as potential targets, highlighting the scaffold's versatility in cancer therapy. nih.govnih.gov These findings suggest that this compound could be investigated for activity against these and other related proteins.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic and structural properties of molecules. These methods provide a deeper understanding of molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) in Conformation and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazolinone derivatives, DFT calculations, often at the B3LYP/6–31G* level, have been used to optimize ground-state geometries and calculate various quantum chemical parameters. semanticscholar.org These parameters include electron affinity, ionization potential, electronegativity (χ), energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), hardness (η), and softness (S). semanticscholar.org

The analysis of HOMO and LUMO energies helps in understanding the charge transfer interactions that can occur within the molecule. semanticscholar.org A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. In one study on related quinazolinones, the calculated energy gap was found to be a key parameter in evaluating the compounds' biological activities. semanticscholar.org The quinazolin-4(3H)-one core is recognized as an effective electron-withdrawing fragment, which influences the electronic properties of the entire molecule. nih.govmdpi.com The structure of the quinazolin-4-one molecule contains a benzene (B151609) ring and a pyrimidine (B1678525) ring, and it is considered a biheterocyclic ketone. e3s-conferences.org

Table 2: Representative Quantum Chemical Parameters Calculated via DFT for Quinazolinone Scaffolds semanticscholar.org
ParameterDescription
HOMO EnergyHighest Occupied Molecular Orbital energy; relates to electron-donating ability.
LUMO EnergyLowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability.
Energy Gap (Egap)Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Ionization Potential (I)The minimum energy required to remove an electron from a molecule.
Electron Affinity (A)The energy released when an electron is added to a molecule.
Hardness (η)A measure of resistance to change in electron distribution.

Intrinsic Reaction Coordinate (IRC) Analysis in Mechanistic Studies

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. This analysis is valuable for confirming that a calculated transition state correctly links the intended reactants and products and for understanding the detailed mechanism of a reaction. There is currently no specific information available from the provided search results regarding the application of IRC analysis to study the reaction mechanisms of this compound.

In Silico Screening and Drug Discovery

In silico screening and computer-aided drug design (CADD) are integral to modern drug discovery, allowing for the rapid evaluation of large libraries of compounds for potential biological activity. nih.govresearchgate.net The quinazoline scaffold has been a frequent subject of such studies. nih.gov

These computational approaches are used to identify new lead compounds and optimize existing ones. nih.gov For instance, in silico methods are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process. mdpi.comnih.gov Predictions for quinazolin-4(3H)-one derivatives have included parameters like blood-brain barrier permeability, human oral absorption, and potential inhibition of cytochrome P450 enzymes. nih.govmdpi.com By combining fragment-based screening with activity assays, researchers have successfully discovered and optimized novel inhibitors based on the quinazoline framework. nih.gov These computational strategies accelerate the drug development pipeline by focusing laboratory efforts on the most promising candidates. ukaazpublications.com

Virtual Screening for Novel Quinazoline-4(3H)-thione Leads

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been widely applied to the quinazoline scaffold to discover novel lead compounds for various diseases.

While specific virtual screening studies highlighting this compound as a lead compound are not extensively detailed in publicly available literature, the general applicability of this method to the 2-aryl-quinazoline-4(3H)-thione class is well-established. For instance, studies have utilized virtual screening to identify quinazolinone derivatives as inhibitors of targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial in cancer therapy dovepress.com.

The process of virtual screening for a compound like this compound would typically involve the following steps:

Target Identification and Preparation: A biologically relevant target (e.g., a specific kinase or enzyme) is selected. Its three-dimensional structure, obtained from sources like the Protein Data Bank (PDB), is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Library Preparation: A library of compounds, which could include this compound and its analogs, is prepared. This involves generating 3D conformations and assigning appropriate chemical properties.

Molecular Docking: The prepared ligands are then "docked" into the binding site of the target protein using specialized software. This process predicts the preferred orientation of the ligand when bound to form a stable complex.

Scoring and Ranking: The binding affinity of each ligand is estimated using a scoring function, which calculates a score representing the strength of the interaction. The compounds are then ranked based on these scores.

A hypothetical virtual screening campaign for this compound could identify it as a potential inhibitor for a variety of targets, given the broad spectrum of activities reported for the quinazoline scaffold. The "hit" compounds from such a screening would then be subjected to experimental validation to confirm their biological activity.

Predictive Modeling of Biological Activity

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For the class of 2-alkyl(aryl)-quinazolin-4(3H)-thiones, QSAR models have been developed to predict their anticancer activity. researchgate.net These models typically use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A predictive QSAR model for this compound would involve:

Data Set Collection: A series of 2-aryl-quinazoline-4(3H)-thione analogs with experimentally determined biological activities (e.g., IC50 values against a cancer cell line) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it could be used to predict the biological activity of this compound. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be employed to forecast the pharmacokinetic and safety profiles of the compound, providing crucial insights for its further development as a potential drug candidate. researchgate.netnih.govnih.govresearchgate.net

The table below illustrates a hypothetical output from a predictive modeling study for this compound and related analogs.

Compound IDR-group at position 2Predicted Activity (e.g., pIC50)Key Descriptor 1 (e.g., LogP)Key Descriptor 2 (e.g., Molecular Weight)
1 4-bromophenyl 6.8 4.2 345.24
2Phenyl6.53.5266.34
34-chlorophenyl6.73.9300.78
44-methylphenyl6.63.8280.37

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on the principles of QSAR and predictive modeling.

Derivatization Strategies and Chemical Modifications of the 2 4 Bromophenyl Quinazoline 4 3h Thione Nucleus

Functionalization at the Thione Group (S-alkylation, S-derivatization)

The thione group at the 4-position of the quinazoline (B50416) ring is a prime site for chemical modification, primarily through S-alkylation and other S-derivatization reactions. This functionalization allows for the introduction of various substituents, significantly influencing the compound's physicochemical properties and biological activity.

A common strategy involves the reaction of 2-(4-bromophenyl)quinazoline-4(3H)-thione with different alkylating agents. For instance, S-alkylation with ethyl chloroacetate (B1199739) followed by hydrazinolysis yields a key hydrazide intermediate. sapub.org This intermediate serves as a versatile building block for further derivatization. Reaction of this hydrazide with electrophilic reagents like carbon disulphide, phenyl isothiocyanate, β-diketones, and various anhydrides leads to a diverse array of novel quinazolinone derivatives. sapub.org

Another approach involves the direct S-alkylation with substituted benzyl (B1604629) halides. For example, the synthesis of 3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone has been reported, demonstrating the feasibility of introducing varied arylmethyl groups at the sulfur atom. sigmaaldrich.com Similarly, reaction with 2-bromo-1-(4-bromophenyl)ethan-1-one results in the formation of 2-((2-(4-bromophenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone hydrobromide. sigmaaldrich.com

The introduction of thioether derivatives has been explored for potential antiplatelet aggregation activity. nih.gov A series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives were synthesized and evaluated, with some compounds showing potent inhibition of platelet aggregation. nih.gov

Furthermore, the S-alkylated derivatives can be transformed into other heterocyclic systems. For example, treatment of 2-thio-3-arylquinazolin-4(3H)-ones with ethyl bromoacetate, followed by reaction with hydrazine (B178648) hydrate, generates acid hydrazide derivatives which can be further cyclized. nih.gov

Table 1: Examples of S-derivatization of the Quinazoline-4(3H)-thione Nucleus

Starting MaterialReagentProductResearch Focus
2-Thioxo-3-phenyl-quinazolin-4(3H)oneEthyl chloroacetate, then Hydrazine hydrate2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetohydrazideSynthesis of novel 2,3-disubstituted quinazolin-4(3H)-one derivatives sapub.org
2-Mercapto-3-arylquinazolin-4(3H)-onesEthyl bromoacetate2-S-Acetatequinazolin-4(3H)-onesSynthesis of dual EGFR/VEGFR-2 kinase inhibitors nih.gov
2-(Arylmethylthio)-3-phenylquinazolin-4-one derivatives------Evaluation of antiplatelet aggregation activity nih.gov
3-(4-bromophenyl)quinazoline-4(3H)-thione2-Methylbenzyl halide3-(4-Bromophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinoneSynthesis of S-alkylated derivatives sigmaaldrich.com
3-Phenylquinazoline-4(3H)-thione2-Bromo-1-(4-bromophenyl)ethan-1-one2-((2-(4-Bromophenyl)-2-oxoethyl)thio)-3-phenyl-4(3H)-quinazolinone hydrobromideSynthesis of S-alkylated derivatives sigmaaldrich.com

Substitutions on the 4-bromophenyl Moiety

The 4-bromophenyl group at the 2-position of the quinazoline-4(3H)-thione core offers a valuable site for modification, primarily through cross-coupling reactions. The bromine atom serves as a handle for introducing a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Suzuki-Miyaura cross-coupling is a frequently employed method to introduce new aryl or heteroaryl groups at this position. For instance, 2-(4-bromophenyl)quinazolin-4(3H)-ones have been used as starting materials to synthesize 2-aryl/thienylquinazolin-4(3H)-ones by coupling with the corresponding arylboronic acids or their pinacol (B44631) esters. nih.gov This strategy has been instrumental in developing push-pull structures with interesting photophysical properties. nih.gov

The bromine atom can also be a precursor for other functionalities. For example, it can be a starting point for the synthesis of more complex triazoloquinazolines. urfu.ruresearchgate.net The oxidative cyclization of hydrazones derived from 2-(4-bromophenyl)quinazolin-4-one leads to the formation of 5-(4-bromophenyl)-3-aryl- urfu.runih.govnih.govtriazolo[4,3-c]quinazolines, which are valuable intermediates for luminophores and biologically active compounds. urfu.ruresearchgate.net

Furthermore, the nature of the substituent on the phenyl ring at the 2-position significantly impacts the biological activity. Studies on 2-aryl-substituted quinazolines have explored the effects of various substitutions on their antiproliferative potency. mdpi.com The introduction of different substituted phenyl or naphthyl rings at this position, along with modifications on the quinazoline ring, aims to identify optimal structural requirements for biological activity. mdpi.com

Table 2: Examples of Substitutions on the 4-bromophenyl Moiety

Starting MaterialReaction TypeReagentsProductResearch Focus
2-(4-Bromophenyl)quinazolin-4(3H)-oneSuzuki-Miyaura cross-couplingArylboronic acid or pinacol ester2-Aryl/thienylquinazolin-4(3H)-onesSynthesis of push-pull fluorophores nih.gov
2-(4-Bromophenyl)quinazolin-4-oneHydrazination, then oxidative cyclizationHydrazine, then Bromine/Acetic acid5-(4-Bromophenyl)-3-aryl- urfu.runih.govnih.govtriazolo[4,3-c]quinazolinesSynthesis of triazoloquinazoline intermediates urfu.ruresearchgate.net
2-Aryl-substituted quinazolinesVarious substitutions---Derivatives with modified aryl groupsExploration of antiproliferative activity mdpi.com

Modifications to the Quinazoline Ring System

The quinazoline ring itself is a versatile scaffold that allows for numerous modifications to modulate the biological and physicochemical properties of the resulting compounds. These modifications include substitutions at various positions of the heterocyclic ring and alterations to the ring structure itself.

One common modification involves the introduction of substituents at different positions of the quinazoline core. For example, researchers have synthesized 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one and used it as a building block for further derivatization. ekb.eg Another strategy involves the synthesis of 2-aryl-substituted quinazolines with a basic side chain at the C8 position to explore their antiproliferative activities. mdpi.comnih.gov The synthesis of these compounds often starts from substituted anthranilic acids. mdpi.comnih.gov

The reactivity of the quinazoline ring can also be exploited. For instance, the reaction of 3H-quinazoline-4-thione with alkyllithium reagents leads to the addition of the alkyl group at the 2-position, forming 2-alkyl-1,2-dihydro-3H-quinazoline-4-thiones. cardiff.ac.uk This demonstrates a method for direct C-C bond formation on the quinazoline ring.

Furthermore, the quinazoline ring can be fused with other heterocyclic systems. For example, the synthesis of thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones has been reported, creating novel polycyclic structures with potential biological activities. mdpi.com The synthesis of these fused systems often involves intramolecular cyclization reactions. mdpi.com

The introduction of a cyano group at the 4-position of the quinazoline ring has been shown to significantly alter the electronic properties of the molecule, leading to the development of push-pull chromophores with potential applications in materials science. nih.govresearchgate.net

Table 3: Examples of Modifications to the Quinazoline Ring System

Modification StrategyStarting MaterialReagents/ConditionsProductResearch Focus
Substitution on the benzene (B151609) ring6,8-Dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-oneVarious reagentsDerivatives with substitutions at the 4-thione positionSynthesis of novel quinazolinone derivatives ekb.eg
Introduction of a side chain2-Aryl-substituted quinazolinesChloroacetyl chloride, then amines2-Aryl-8-(aminoacetamido)quinazolinesDevelopment of antiproliferative agents mdpi.comnih.gov
Addition to the heterocyclic ring3H-Quinazoline-4-thioneAlkyllithium reagents2-Alkyl-1,2-dihydro-3H-quinazoline-4-thionesC-C bond formation on the quinazoline ring cardiff.ac.uk
Ring fusion6- or 7-Amino-3-benzylquinazolin-4(3H)-onesAppel salt, then intramolecular cyclizationThiazole-fused [4,5-g] or [5,4-g]quinazolin-8-onesSynthesis of novel polycyclic systems mdpi.com
Introduction of a cyano group2-Aryl-4-chloroquinazolineCyanide source2-Aryl-4-cyanoquinazolinesDevelopment of push-pull chromophores nih.govresearchgate.net

Hybridization with Other Bioactive Moieties

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold has been successfully utilized as a core structure for hybridization with other bioactive moieties.

One approach involves linking the quinazolinone core to other heterocyclic systems known for their biological activity. For example, quinazolin-4(3H)-one has been hybridized with thiazole (B1198619), a well-known bioactive heterocycle. nih.gov This strategy has led to the development of new compounds with potential anticancer activities. nih.gov

Another strategy is to create hybrid molecules that target multiple biological pathways. For instance, quinazolin-4(3H)-one derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two important targets in cancer therapy. nih.gov This involves incorporating structural features known to be important for binding to both kinases.

Furthermore, the quinazolinone scaffold has been linked to phenolic compounds to create hybrid molecules with enhanced antioxidant activity. nih.gov The rationale behind this approach is that combining two known antioxidant pharmacophores may lead to a synergistic effect. nih.gov

The design of dual-target inhibitors has also been explored by combining the quinazolin-4(3H)-one core with moieties that target other key proteins in cancer, such as poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). nih.gov

Table 4: Examples of Hybridization with Other Bioactive Moieties

Quinazolinone CoreHybridized MoietyLinkerResulting HybridTherapeutic Target/Research Focus
Quinazolin-4(3H)-oneThiazole---Thiazole-quinazolinone hybridsAnticancer activity nih.gov
2-Thioquinazolin-4(3H)-one---S-alkylation and further modificationDual EGFR/VEGFR-2 inhibitorsAnticancer therapy nih.gov
Quinazolin-4(3H)-onePhenolic compoundsThioacetohydrazone fragmentPhenolic quinazolinone hybridsAntioxidant activity nih.gov
Quinazolin-4(3H)-onePARP1/BRD4 inhibitory fragmentsVarious linkersDual PARP1/BRD4 inhibitorsBreast cancer therapy nih.gov

Reaction Mechanisms and Mechanistic Insights in Quinazoline 4 3h Thione Synthesis

Investigation of Reaction Pathways for Quinazoline-4(3H)-thione Formation

The formation of the 2-(4-bromophenyl)quinazoline-4(3H)-thione scaffold can be achieved through multiple synthetic routes, primarily involving either the construction of the heterocyclic ring system with the thione group pre-installed or the post-cyclization modification of a quinazolinone precursor.

One of the most direct methods involves the reaction of an anthranilic acid derivative with an appropriate isothiocyanate. For the synthesis of the target compound, this would involve reacting anthranilic acid with 4-bromophenyl isothiocyanate. The proposed mechanism for this pathway initiates with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate. This forms a thiourea (B124793) intermediate. Subsequent intramolecular cyclization, driven by heating or the presence of a catalyst, occurs via the attack of the carboxylic acid group (or its activated form) onto the thiourea, followed by dehydration to yield the final this compound. A similar strategy has been successfully employed for the synthesis of related 2-mercapto-3-substituted-(3H)-quinazolin-4-ones, where anthranilic acid is reacted with various isothiocyanates in the presence of a base catalyst like triethylamine (B128534). nih.gov

Another prominent and widely used pathway is the thionation of a corresponding 2-(4-bromophenyl)quinazolin-4(3H)-one. cyberleninka.ru This precursor can be synthesized through various established methods, such as the condensation of 2-aminobenzamide (B116534) with 4-bromobenzaldehyde (B125591), which initially forms an imine intermediate that subsequently undergoes cyclization and oxidation. mdpi.comresearchgate.net Once the quinazolinone is obtained, the carbonyl group at the C-4 position is converted to a thiocarbonyl group. This thionation is typically accomplished using specialized reagents. Lawesson's reagent (LR) and phosphorus pentasulfide (P₂S₅) are the most common reagents for this transformation. cyberleninka.ruresearchgate.net The mechanism of thionation with Lawesson's reagent is believed to involve a [2+2] cycloaddition of the C=O bond of the quinazolinone onto the P=S bond of the reagent, forming a four-membered oxadithietane intermediate. This intermediate then fragments to yield the desired C=S bond of the quinazoline-4(3H)-thione and a stable phosphorus-oxygen byproduct. cyberleninka.ru

A plausible reaction pathway is outlined below:

Pathway A: From Anthranilic Acid

Intermediate Formation: Anthranilic acid + 4-bromophenyl isothiocyanate → N-(2-carboxyphenyl)-N'-(4-bromophenyl)thiourea

Cyclization/Dehydration: The thiourea intermediate undergoes intramolecular cyclization to form this compound.

Pathway B: Thionation of Quinazolinone

Precursor Synthesis: 2-Aminobenzamide + 4-bromobenzaldehyde → 2-(4-bromophenyl)quinazolin-4(3H)-one

Thionation: 2-(4-bromophenyl)quinazolin-4(3H)-one + Lawesson's Reagent → this compound

Stereochemical Considerations and Atropisomerism in Quinazoline-4(3H)-thiones

The molecular structure of this compound presents an interesting stereochemical aspect due to the potential for atropisomerism. nih.gov Atropisomerism is a form of axial chirality that arises from restricted rotation (hindered rotation) around a single bond, typically connecting two planar, non-linear groups. nih.govarkat-usa.org In this specific molecule, the single bond of interest is the C-C bond linking the C2 position of the quinazoline (B50416) ring to the C1' position of the 4-bromophenyl ring.

For atropisomers to be stable and potentially separable, the energy barrier to rotation around this bond must be sufficiently high (typically > 23 kcal/mol at room temperature). arkat-usa.org This rotational barrier is primarily influenced by steric hindrance. In 2-aryl quinazolines, substituents at the positions adjacent to the connecting bond (i.e., the N1 and N3 positions on the quinazoline ring and the 2' and 6' positions on the aryl ring) play a critical role.

In the case of this compound, the phenyl ring is monosubstituted at the para-position with bromine, which does not provide significant steric bulk at the ortho-positions (2' and 6'). The quinazoline core itself has nitrogen atoms at positions 1 and 3. While these contribute to the steric environment, significant hindrance leading to stable atropisomers at room temperature is more likely when bulky groups are present on the ortho-positions of the phenyl ring or on the N3-position of the quinazoline ring. nih.govrsc.org

Despite this, the concept remains relevant as even a moderately hindered rotation can influence the compound's conformation in different environments, such as when binding to a biological target. The molecule will exist as a mixture of rapidly interconverting atropisomeric conformers. Even if not isolable, one conformer may bind preferentially to a receptor or enzyme active site, making it the biologically active form. nih.gov X-ray crystallography of related compounds, such as 3-(4-bromophenyl)quinazolin-4(3H)-one, has shown a significant dihedral angle (47.6°) between the quinazoline plane and the bromophenyl ring, confirming a non-planar ground state conformation which is a prerequisite for atropisomerism. researchgate.net

Catalysis and Reaction Efficiency in Synthesis

Improving reaction efficiency, reducing reaction times, and increasing yields are central goals in the synthesis of this compound. Catalysis plays a pivotal role, particularly in the formation of the precursor quinazolinone ring.

A variety of catalytic systems have been developed for quinazolinone synthesis. These include:

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and acetic acid are often used to catalyze the condensation and cyclization steps, particularly in reactions involving 2-aminobenzamides and aldehydes or orthoesters. mdpi.comresearchgate.net

Metal Catalysis: Transition metal catalysts, especially copper (Cu) and palladium (Pd), are employed in cross-coupling reactions to form the quinazoline skeleton. organic-chemistry.orgnih.gov For instance, copper-catalyzed methods have been developed for the reaction of 2-halobenzamides with nitriles. organic-chemistry.org Ultrasound-assisted, copper-catalyzed cross-coupling of 2-iodoaniline (B362364) and tosyl methyl isocyanide has also been shown to be an efficient, one-pot method for synthesizing the quinazoline core, significantly reducing reaction times. nih.gov

Base Catalysis: Bases such as triethylamine (TEA) are used in syntheses starting from anthranilic acid and isothiocyanates to facilitate the initial nucleophilic addition and subsequent cyclization. nih.gov

Beyond traditional catalysis, modern techniques are employed to enhance reaction efficiency. Microwave irradiation has been successfully used to accelerate the synthesis of a 3-(4-bromophenyl)quinazolin-4(3H)-one from anthranilic acid and p-bromoaniline, reducing the reaction time to minutes. researchgate.net Similarly, ultrasound irradiation has proven effective in promoting cyclization reactions, leading to higher yields in shorter timeframes. nih.gov These energy sources can overcome activation barriers and increase molecular collisions, thereby accelerating the reaction rate.

The table below summarizes various catalytic approaches relevant to the synthesis of the quinazoline scaffold.

Reaction TypeCatalyst/ConditionStarting MaterialsKey AdvantageReference
Condensation/Cyclizationp-Toluenesulfonic acid (p-TsOH)o-Aminobenzamide and StyrenesMetal-free conditions mdpi.com
Cross-Coupling/CyclizationCuI / Ultrasound2-Iodoaniline and TosMICRapid (30 min), good yields nih.gov
Condensation/CyclizationMicrowave IrradiationAnthranilic acid and p-BromoanilineVery rapid (2-4 min), high yield (84%) researchgate.net
Nucleophilic Addition/CyclizationTriethylamine (TEA)Anthranilic acid and IsothiocyanatesBase-catalyzed route to 2-mercapto derivatives nih.gov
ThionationLawesson's ReagentQuinazolin-4(3H)-oneStandard method for C=O to C=S conversion cyberleninka.ruresearchgate.net

Future Research Directions and Therapeutic Implications

Development of Highly Selective and Potent Quinazoline-4(3H)-thione Analogs

The development of new therapeutic agents based on the 2-(4-bromophenyl)quinazoline-4(3H)-thione scaffold will heavily rely on synthesizing and evaluating a diverse library of analogs to establish robust Structure-Activity Relationships (SAR). The goal is to identify derivatives with enhanced potency and selectivity for specific biological targets.

Key Areas for Modification and SAR Studies:

Substitution at the Phenyl Ring: The 4-bromo substitution on the phenyl ring at the 2-position is a key feature. Future work should explore the impact of replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., nitro, trifluoromethyl) groups. nih.govnih.gov This can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to target proteins.

Modification of the Quinazoline (B50416) Core: Substitutions at positions 6, 7, and 8 of the quinazoline ring are known to significantly affect biological activity. nih.gov For instance, the introduction of a chlorine atom at position 6 has been shown to enhance the antimycobacterial activity in related quinazoline-4(3H)-thiones. nih.gov

Substitution at the N-3 Position: The N-3 position of the quinazoline ring is a critical site for modification. Introducing various alkyl, aryl, or heterocyclic moieties at this position can lead to significant changes in pharmacological properties. nih.govresearchgate.net SAR studies on related quinazolinones have shown that substitutions at this position can enhance anticonvulsant and anticancer activities. nih.gov

A systematic approach to these modifications will allow for the development of a comprehensive SAR profile, guiding the design of analogs with optimized therapeutic indices.

Exploration of Novel Biological Targets for this compound

The quinazoline scaffold is known to interact with a multitude of biological targets. While the specific targets of this compound are not yet fully elucidated, research on related compounds suggests several promising avenues for investigation.

Potential Biological Targets:

Kinases: Quinazoline derivatives are well-established as kinase inhibitors. mdpi.com Many approved anticancer drugs, such as Gefitinib (B1684475) and Vandetanib, are based on this scaffold and target enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comdovepress.com Studies on 2-substituted quinazolin-4(3H)-ones have demonstrated inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.gov It is plausible that this compound and its analogs could also function as inhibitors of these or other clinically relevant kinases.

Microtubules: Certain 2,3-disubstituted quinazolin-4(1H)-ones have been identified as broad-spectrum cytotoxic agents that interfere with tubulin polymerization, a mechanism similar to that of established anticancer drugs like paclitaxel. rsc.org This presents another important potential mechanism of action to be explored.

Enzymes in Folate Pathway: The 2-arylquinazoline structure can act as an antifolate agent by mimicking the natural substrate of enzymes in the folate biosynthesis pathway, such as dihydrofolate reductase (DHFR). nih.gov This pathway is a validated target for both antimicrobial and anticancer therapies.

Other Potential Targets: Research on quinazolinones has revealed a wide range of other potential targets, including phosphodiesterases (PDEs), topoisomerase II, and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govrsc.orgrsc.org The thione analog could exhibit novel or enhanced activity against these targets. For instance, the conversion of an oxo group to a thioxo function has been noted to increase antimycobacterial activity in some quinazoline derivatives. nih.gov

The following table summarizes the inhibitory activities of some related quinazolinone derivatives against various biological targets, suggesting potential areas of investigation for this compound.

Compound ClassTarget Enzyme(s)Observed ActivityReference
2-Substituted-quinazolin-4(3H)-onesCDK2, HER2, EGFRPotent inhibitory activity nih.gov
2-Arylquinazolin-4(3H)-onesα-GlucosidaseHigh inhibitory activity nih.gov
Quinazolinone DerivativesPARP-1Appreciable inhibitory activity rsc.org
Quinazolin-4(3H)-one DerivativesVEGFR-2Potential inhibitors dovepress.com

Advanced Computational Approaches in Design and Optimization

In silico methods are indispensable tools in modern drug discovery for accelerating the design and optimization of lead compounds. Molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations will be crucial for the rational development of this compound analogs.

Molecular Docking: Docking studies can predict the binding modes of this compound and its derivatives within the active sites of potential biological targets like kinases and DHFR. nih.govnih.gov This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity, thereby guiding the design of more potent inhibitors. nih.gov For example, docking studies on related compounds have successfully predicted binding to the EGFR kinase domain. nih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models can establish a statistical correlation between the three-dimensional properties of the molecules and their biological activities. nih.gov These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, offering a clear roadmap for structural modifications. nih.govnih.gov

In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed analogs. nih.gov This allows for the early identification of candidates with potentially poor pharmacokinetic profiles, such as low oral bioavailability or rapid metabolism, saving significant time and resources. nih.gov

Preclinical Development Considerations for Therapeutic Agents

Once potent and selective analogs of this compound are identified, they must undergo rigorous preclinical evaluation to assess their potential as therapeutic agents.

Key Preclinical Studies:

In Vitro and In Vivo Efficacy: Promising compounds will need to be tested in relevant cell-based assays and subsequently in animal models of disease (e.g., cancer xenograft models) to confirm their therapeutic efficacy. nih.gov

Pharmacokinetic (PK) Profiling: The ADME properties of the lead candidates must be determined experimentally. PK studies in animals will provide crucial data on bioavailability, plasma concentrations, half-life, and clearance, which are essential for determining appropriate dosing regimens. frontiersin.orgmdpi.com Many quinazoline derivatives have faced challenges with poor solubility and bioavailability, which may need to be addressed through formulation strategies or prodrug approaches. nih.gov

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies are required to identify any potential adverse effects. This includes assessing acute and chronic toxicity, as well as effects on major organ systems. nih.gov

The data gathered from these preclinical studies will be critical for determining whether a drug candidate based on the this compound scaffold can advance to clinical trials in humans.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-bromophenyl)quinazoline-4(3H)-thione?

Answer:
The synthesis typically involves cyclocondensation or functionalization of precursor quinazolinone derivatives. For example:

  • Step 1: Start with 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one as a building block. React the hydrazinyl derivative with carbon disulfide to form the thione moiety via cyclization .
  • Step 2: Optimize reaction conditions (e.g., solvent: ethanol/water mixture; temperature: reflux at 80–90°C; time: 4–6 hours) to achieve high yields (~70–85%) .
  • Key characterization: Confirm the thione group using FT-IR (C=S stretch at ~1250 cm⁻¹) and ¹³C NMR (~180 ppm for C=S) .

Basic: How can researchers validate the molecular structure of this compound?

Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • X-ray crystallography: Resolve the crystal structure using SHELXL (e.g., monoclinic space group C2/c with unit cell parameters a = 17.67 Å, b = 15.53 Å, c = 18.09 Å, β = 102.96°) . Validate data quality with R factor < 0.05 .
  • Mass spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 345.2) .
  • Elemental analysis: Match experimental C, H, N, S percentages with theoretical values (e.g., C: 52.4%, H: 2.9%, N: 12.2%, S: 9.3%) .

Advanced: How can structural discrepancies in crystallographic data be resolved for bromophenyl-substituted quinazoline-thiones?

Answer:
Discrepancies may arise from polymorphism or disorder in the bromophenyl group. Mitigation strategies include:

  • Data collection: Use high-resolution synchrotron radiation or low-temperature (100 K) measurements to reduce thermal motion artifacts .
  • Refinement: Apply restraints to disordered atoms and validate with CheckCIF to flag geometric outliers .
  • Comparative analysis: Cross-reference with related structures (e.g., 4-(4-bromophenyl)-1,2,4-triazole-5(4H)-thione derivatives) to identify common packing motifs .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of quinazoline-thiones in antimicrobial research?

Answer:
SAR studies focus on substituent effects:

  • Substituent variation: Modify the bromophenyl group (e.g., replace Br with Cl, OCH₃) and assess changes in MIC values against S. aureus or E. coli .
  • Bioactivity assays: Use agar streak dilution (MIC range: 2–64 µg/mL) and time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects .
  • Computational modeling: Perform molecular docking with target enzymes (e.g., E. coli DNA gyrase) to predict binding affinity .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Answer:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 minutes .
  • TGA/DSC: Monitor thermal stability (decomposition onset ~220°C) and detect polymorphic transitions .
  • Stability studies: Conduct accelerated degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions; track degradation products via LC-MS .

Advanced: How can computational methods enhance the design of quinazoline-thione derivatives for targeted drug discovery?

Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .
  • Molecular dynamics (MD): Simulate binding to biological targets (e.g., fungal CYP51) over 100 ns trajectories to assess stability .
  • ADMET prediction: Use tools like SwissADME to optimize logP (~3.2) and reduce hepatotoxicity risks .

Basic: What are the standard protocols for evaluating the antifungal activity of quinazoline-thione derivatives?

Answer:

  • Agar diffusion: Test against C. albicans and A. niger with 6 mm paper discs (inhibition zone ≥15 mm indicates activity) .
  • Broth microdilution: Determine MIC values in RPMI-1640 medium (range: 4–32 µg/mL) .
  • Synergy studies: Combine with fluconazole (1:1 ratio) to calculate fractional inhibitory concentration (FIC) indices .

Advanced: How can researchers address contradictory bioactivity data in quinazoline-thione studies?

Answer:
Contradictions may stem from assay variability or compound stability:

  • Standardize protocols: Follow CLSI guidelines for antimicrobial testing (e.g., inoculum size: 1–5 × 10⁵ CFU/mL) .
  • Control experiments: Include stability checks under assay conditions (e.g., pH 7.4, 37°C) via HPLC .
  • Meta-analysis: Compare data across studies (e.g., MICs for S. aureus: 2–64 µg/mL) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.